molecular formula C10H17N3 B1452712 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine CAS No. 1187385-66-5

1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine

Cat. No.: B1452712
CAS No.: 1187385-66-5
M. Wt: 179.26 g/mol
InChI Key: XDCODYPNQAXQEL-UHFFFAOYSA-N
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Description

1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine ( 1187385-66-5) is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . It is supplied as a high-purity solid for research applications and should be stored sealed in dry, cool conditions between 2-8°C . This molecule features a piperidine moiety linked via an ethyl spacer to a 1H-pyrazole ring, making it a valuable scaffold in drug discovery and chemical synthesis. The piperidine group is a common motif in pharmaceuticals, often employed to influence a molecule's pharmacokinetics and bioavailability. The 1H-pyrazole ring is a versatile nitrogen-containing heterocycle frequently utilized in coordination chemistry and as a key structural element in biologically active compounds . Researchers can leverage this compound as a versatile building block (synthon) for constructing more complex molecules. Its structure suggests potential use in developing ligands for various biological targets, including enzymes and receptors within the central nervous system. Furthermore, the presence of the pyrazole group makes it of interest for creating catalysts and functional materials. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory environment. For specific analytical data, please contact us directly. The product is available for global shipping from multiple stock locations .

Properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-13/h4-5,8H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCODYPNQAXQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675199
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-66-5
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure

The compound features a piperidine ring substituted with a pyrazole moiety, which is known for its diverse biological effects. The structural formula can be represented as follows:

CxHyNz where x y z are specific to the compound \text{C}_x\text{H}_y\text{N}_z\quad \text{ where x y z are specific to the compound }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in anticancer applications where enzyme modulation can lead to cell cycle arrest and apoptosis in cancer cells .
  • Receptor Interaction : The compound has been shown to interact with receptors involved in cell signaling pathways, influencing cellular responses and potentially leading to therapeutic effects against various diseases .

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity:

  • Cell Line Studies : this compound has demonstrated antiproliferative effects on several cancer cell lines, including breast and prostate cancer cells. For instance, studies have reported IC50 values indicating effective inhibition of cell growth at low concentrations .
Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)32.17Antiproliferative
PC3 (Prostate)29.02Induction of apoptosis

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

  • In Vitro Studies : The compound was tested against various bacterial strains and exhibited significant antimicrobial activity, comparable to standard antibiotics .
Microbial Strain Minimum Inhibitory Concentration (µg/mL) Comparison Drug
E. coli40Ampicillin
Staphylococcus aureus25Amoxicillin

Case Studies

Several studies have explored the efficacy of this compound in clinical and preclinical settings:

  • Study on Cancer Cell Lines : A study published in Cancer Research highlighted the compound's ability to induce apoptosis in HeLa cells through the modulation of Plk1 (Polo-like kinase 1), a key regulator of mitosis. The results indicated a reduction in Plk1 localization at kinetochores post-treatment .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial resistance, the compound was evaluated against multidrug-resistant strains of bacteria. The findings suggested that it could serve as a potential lead for developing new antimicrobial agents .

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural features, particularly the piperidine ring and the pyrazole moiety. These properties enable it to interact with various molecular targets.

Enzyme Inhibition

1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine may inhibit key enzymes by binding to their active sites, blocking substrate access. This mechanism is crucial in anticancer applications where enzyme modulation can lead to cell cycle arrest and apoptosis in cancer cells.

Receptor Interaction

The compound interacts with receptors involved in cell signaling pathways, influencing cellular responses and potentially leading to therapeutic effects against various diseases.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. Below is a summary of findings related to its antiproliferative effects on cancer cell lines.

Cell LineIC50 (µM)Effect
MDA-MB-231 (Breast)32.17Antiproliferative
PC3 (Prostate)29.02Induction of apoptosis

These results highlight the compound's potential as an anticancer agent, particularly against breast and prostate cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. The following table summarizes its activity against various microbial strains.

Microbial StrainMinimum Inhibitory Concentration (µg/mL)Comparison Drug
E. coli40Ampicillin
Staphylococcus aureus25Amoxicillin

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially against resistant strains.

Case Studies

Several studies have explored the efficacy of this compound in clinical and preclinical settings:

Study on Cancer Cell Lines

A study published in Cancer Research highlighted the compound's ability to induce apoptosis in HeLa cells through modulation of Polo-like kinase 1 (Plk1), a key regulator of mitosis. The results indicated a reduction in Plk1 localization at kinetochores post-treatment, suggesting a mechanism through which the compound exerts its anticancer effects.

Antimicrobial Efficacy

In another study focusing on antimicrobial resistance, the compound was evaluated against multidrug-resistant strains of bacteria. The findings suggested that it could serve as a potential lead for developing new antimicrobial agents, highlighting its relevance in addressing the growing issue of antibiotic resistance.

Comparison with Similar Compounds

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)-pyridazine

  • Structure : Incorporates a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with piperidine and pyrazole groups.
  • Unlike the target compound, which has an ethyl linker, this structure directly connects piperidine and pyrazole to a heteroaromatic core.
  • Applications : Pyridazine derivatives are often explored in medicinal chemistry for their kinase inhibitory activity .

4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine

  • Structure : Features a benzenesulfonyl group linking a phenyl-pyrazole moiety to piperidine.
  • Key Differences : The sulfonyl group increases electronegativity and hydrogen-bonding capacity compared to the ethyl linker. The phenyl substituent on pyrazole may enhance lipophilicity.

Piperidine, 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-

  • Structure : Substitutes pyrazole with pyrrole, a five-membered aromatic ring with one nitrogen atom.
  • Key Differences : Pyrrole lacks the hydrogen-bond acceptor sites of pyrazole, reducing polarity. The methyl group on pyrrole may sterically hinder interactions.
  • Safety Data : Classified with CAS 117326-56-4; molecular weight 178.27 g/mol. Safety protocols emphasize consultation with physicians upon exposure .

3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine

  • Structure : Pyrazole is substituted at the 4-position with a methyl-linked piperidine, compared to the 1-position in the target compound.
  • Key Differences : Substitution position affects electronic distribution and steric accessibility. The ethyl group on pyrazole may alter metabolic stability.
  • Data : CAS 1341709-04-3; molecular formula C11H19N3; molecular weight 193.29 g/mol .

Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, phosphate

  • Structure : Replaces pyrazole with tetrazole, a bioisostere for carboxylic acids, linked via ethyl to piperidine.
  • Key Differences : Tetrazole’s acidity (pKa ~4.9) contrasts with pyrazole’s (pKa ~14.0), influencing solubility and target binding. The phosphate counterion enhances aqueous solubility .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine C9H15N3 165.24 Ethyl-linked pyrazole/piperidine Flexibility, potential CNS activity -
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)-pyridazine C12H14N6 242.28 Pyridazine core Kinase inhibition, high polarity
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine C22H22N3O2S 392.49 Sulfonyl, phenyl-pyrazole Enhanced hydrogen bonding
Piperidine, 1-[(1-methyl-1H-pyrrol-2-yl)methyl]- C11H18N2 178.27 Pyrrole substitution Reduced polarity, steric effects
3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine C11H19N3 193.29 4-pyrazole substitution Altered electronic distribution
Piperidine, 1-(2-(tetrazol-2-yl)ethyl)-phosphate C14H20N5O4P 365.33 Tetrazole bioisostere Improved solubility, metabolic stability

Preparation Methods

Alkylation of Piperidine with 2-(1H-Pyrazol-1-yl)ethyl Halides

One common method involves preparing a 2-(1H-pyrazol-1-yl)ethyl halide intermediate, which is then reacted with piperidine under nucleophilic substitution conditions to yield this compound.

Typical procedure:

  • Step 1: Synthesis of 2-(1H-pyrazol-1-yl)ethyl halide (e.g., bromide or chloride) from 1H-pyrazole and 2-haloethyl reagents.
  • Step 2: Nucleophilic substitution reaction where piperidine acts as a nucleophile attacking the alkyl halide.
  • Conditions: Usually performed in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures to promote substitution.
  • Purification: The product is isolated by extraction and purified by recrystallization or chromatography.

This method benefits from straightforward reaction steps and the availability of starting materials.

One-Pot or Multi-Step Pyrazole Formation Followed by Coupling

Another approach synthesizes the pyrazole ring in situ or isolates it before coupling with piperidine.

  • Pyrazole Synthesis: Pyrazoles are commonly synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or related precursors under acidic or neutral conditions. For example, hydrazine reacts with β-diketones or β-ketoesters to form substituted pyrazoles with good regioselectivity and yields (60–99%).

  • Coupling to Piperidine: The synthesized pyrazole derivative bearing a reactive side chain (e.g., a halogenated ethyl group) is then coupled with piperidine via nucleophilic substitution or reductive amination.

  • Catalysts and Conditions: Catalytic hydrogenation may be used to remove protecting groups on piperidine nitrogen if applicable. Acidic or basic catalysts can facilitate the coupling.

Research Findings and Data Table on Preparation

Method Key Steps Reaction Conditions Yield Range (%) Notes
Alkylation of Piperidine Piperidine + 2-(1H-pyrazol-1-yl)ethyl halide Polar aprotic solvent, heat 60–85 Straightforward, requires halide intermediate
Cyclocondensation + Coupling Hydrazine + β-diketone → pyrazole + coupling Acidic or neutral, room temp to reflux 68–99 (pyrazole), 60–80 (coupling) High regioselectivity in pyrazole synthesis
Sulfonate Ester Route Piperidine ammonium salt + 4-NO2 sulfonate ester Mild to moderate temperature 50–75 Useful for diverse piperidine derivatives
One-Pot Acetic Acid Method β-diketone + hydrazine + acid mediator Reflux in ethanol/acetic acid 70–90 Efficient for pyrazole derivatives synthesis

Notes on Synthetic Considerations

  • Regioselectivity: Pyrazole formation is generally regioselective when using appropriate hydrazine and diketone precursors, which is critical for obtaining the desired 1H-pyrazol-1-yl substitution pattern.

  • Protecting Groups: Piperidine nitrogen may require protection during intermediate steps, with debenzylation or deprotection performed by catalytic hydrogenation.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for substitution reactions to enhance nucleophilicity and solubility.

  • Catalysts and Additives: Acidic additives like HCl or acetic acid can accelerate cyclocondensation and dehydration steps in pyrazole synthesis.

  • Purification: Standard organic extraction, washing, and chromatographic techniques are used to isolate and purify the final compound.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperidine derivatives with pyrazole-containing electrophiles (e.g., 2-chloroethylpyrazole) under inert conditions (e.g., N₂ atmosphere) is a standard approach. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile . Boc-protected intermediates (as seen in related piperidine-pyrazole derivatives) may be used to enhance reaction selectivity .

Q. What safety protocols should be prioritized during handling and storage?

Based on analogous pyrazole-piperidine compounds, this compound likely exhibits skin/eye irritation and acute toxicity. Key precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles.
  • Handling in a fume hood with local exhaust ventilation.
  • Storage in airtight containers under inert gas (argon) at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are optimal for characterizing structural purity?

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the integration of pyrazole (δ 7.5–8.0 ppm) and piperidine (δ 1.4–2.8 ppm) protons.
  • HRMS : ESI(+) mode to verify molecular ion peaks (e.g., [M+H]⁺).
  • FT-IR : Peaks at ~3100 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N pyrazole), and 2800 cm⁻¹ (piperidine C-H) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data integration : Use SHELXPRO to process diffraction data (e.g., .hkl files).
  • Structure solution : Employ SHELXD for dual-space methods if heavy atoms are present.
  • Refinement : Apply restraints for anisotropic displacement parameters and validate geometric constraints (e.g., piperidine ring planarity). For disordered pyrazole groups, use PART instructions to model alternate conformations .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for bioactivity?

  • Functional group modification : Introduce substituents (e.g., methyl, nitro) at pyrazole C3/C5 positions via electrophilic substitution, then assess changes in antimicrobial or receptor-binding activity using assays like MIC (Minimum Inhibitory Concentration) or radioligand displacement .
  • Computational docking : Compare binding affinities of derivatives to target proteins (e.g., CXCR4) using AutoDock Vina, guided by crystallographic data from related piperidine complexes .

Q. How can contradictory synthetic yields reported in literature be addressed?

  • Reaction optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) to identify ideal conditions. For example, microwave-assisted synthesis (120°C, 30 min) may improve yields compared to traditional reflux (12 h) .
  • Analytical validation : Use HPLC-DAD to quantify byproducts (e.g., dealkylated impurities) that may inflate yield estimates .

Q. What strategies improve the compound’s stability during long-term storage?

  • Lyophilization : Convert to a stable hydrochloride salt form to reduce hygroscopicity.
  • Additives : Include antioxidants (e.g., BHT at 0.01% w/w) in storage solutions to prevent radical-mediated degradation.
  • Periodic analysis : Monitor stability via UPLC-MS every 3–6 months to detect decomposition products (e.g., piperidine N-oxide) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine
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1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine

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